molecular formula C26H22N2O5S B11577041 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11577041
M. Wt: 474.5 g/mol
InChI Key: BUZXCCUIPHVJCW-UHFFFAOYSA-N
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Description

2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H22N2O5S and its molecular weight is 474.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , often referred to as compound X , is a complex organic molecule that integrates various bioactive moieties. Its structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound.

Chemical Structure and Synthesis

Compound X features a thiazole ring, a chromeno-pyrrole core, and a propoxyphenyl group. The synthesis of such compounds typically involves multi-step organic reactions that can include:

  • Thiazole Formation : Using acetyl chloride and methylamine.
  • Chromeno-Pyrrole Core Synthesis : Often achieved through cyclization reactions involving appropriate precursors.
  • Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions for the attachment of the propoxyphenyl group.

Antiproliferative Effects

Research has indicated that compound X exhibits significant antiproliferative activity against various human tumor cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HL-6015Induction of apoptosis via mitochondrial pathways
HeLa10Disruption of mitochondrial membrane potential

In vitro assays have shown that compound X can inhibit cell growth by inducing apoptosis through the mitochondrial permeability transition (MPT) mechanism. This involves the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF), leading to DNA fragmentation and cell death .

Anti-inflammatory Properties

Additionally, compound X has demonstrated anti-inflammatory activity in preclinical models. It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of compound X can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Compound X may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It could modulate receptors associated with apoptosis and inflammation.
  • Gene Expression Alteration : The compound may influence gene expression related to cell cycle regulation and apoptosis.

Study 1: Antiproliferative Activity

A study conducted on HL-60 and HeLa cells revealed that compound X significantly inhibited cell growth at concentrations lower than those required for many conventional chemotherapeutic agents. The study highlighted its potential as a lead compound for further development in cancer therapy .

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), compound X reduced the levels of TNF-alpha and IL-6 in treated mice compared to controls. This finding supports its use as an anti-inflammatory agent .

Properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O5S/c1-4-12-32-17-9-7-8-16(13-17)21-20-22(30)18-10-5-6-11-19(18)33-23(20)25(31)28(21)26-27-14(2)24(34-26)15(3)29/h5-11,13,21H,4,12H2,1-3H3

InChI Key

BUZXCCUIPHVJCW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)C)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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